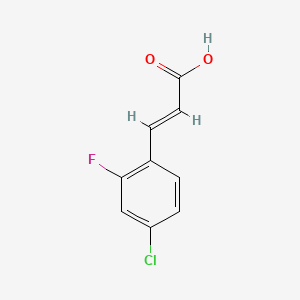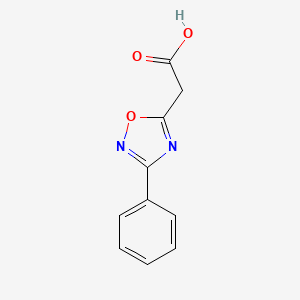
2-(3-苯基-1,2,4-恶二唑-5-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is part of a class of compounds known as 1,2,4-oxadiazoles, which have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid, often involves the cyclization of arylamidoxamines with an appropriate aldehyde or ketone . For example, 3-aryl-5-propyl-1,2,4-oxadiazole was synthesized by the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, which was obtained from the cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis
The molecular structure of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid can be determined using various spectroscopic techniques. For instance, the compound’s structure can be studied by single crystal X-ray diffraction method . The compound’s structure can also be confirmed using 1H NMR and 13C NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid can be determined using various techniques. For instance, its melting point can be determined experimentally . Its molecular weight is 218.21 .科学研究应用
Antibacterial Activity
Compounds containing the 1,2,4-oxadiazole ring have been studied for their antibacterial properties. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae . The presence of the oxadiazole ring can contribute to the compound’s ability to inhibit bacterial growth.
Antiparasitic Applications
The oxadiazole derivatives have been explored for their antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Molecular docking studies suggest that these compounds can inhibit crucial enzymes in the parasite .
Cancer Research
The oxadiazole ring is a bioisostere of amide and exhibits better hydrolytic and metabolic stability, making it a valuable pharmacophore in cancer drug development . Research into 5-fluorouracil derivatives with an oxadiazole linkage has been conducted to evaluate their potential as cancer therapeutics .
Neurological Disorders
In drug discovery for neurological conditions, certain 1,2,4-oxadiazole derivatives have shown high affinity and selectivity to σ1 receptors, which are implicated in several neurological disorders . This suggests potential applications in developing treatments for such conditions.
Molecular Docking Studies
The oxadiazole ring is often used in molecular docking studies to predict the interaction between drugs and target proteins. This is crucial in understanding the mechanism of action and optimizing drug design .
Pharmacokinetic Enhancement
Due to its structural properties, the oxadiazole ring can enhance pharmacokinetic profiles of drugs by improving metabolic stability and reducing hydrolytic degradation .
未来方向
The future directions for the study of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid and similar compounds could involve further exploration of their anti-infective properties and potential applications in drug discovery . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
属性
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUATJKDOQCWME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279791 |
Source


|
| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid | |
CAS RN |
27349-43-5 |
Source


|
| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27349-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


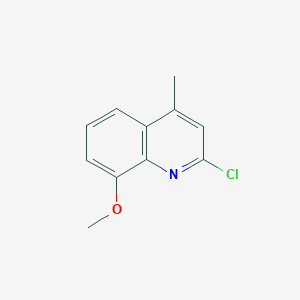

![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)
![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)
![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)
![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)
![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)
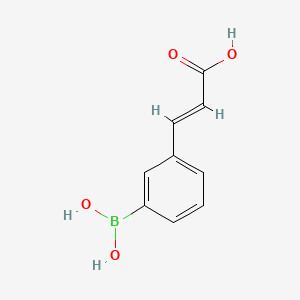
![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)
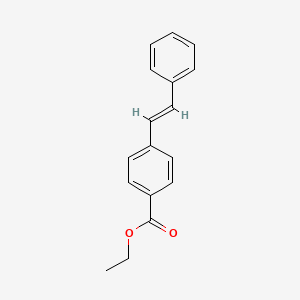
![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)
![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)
